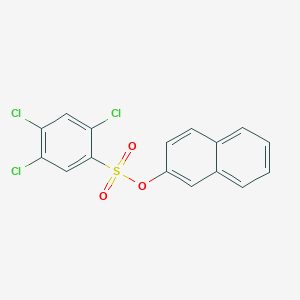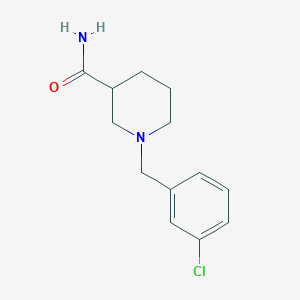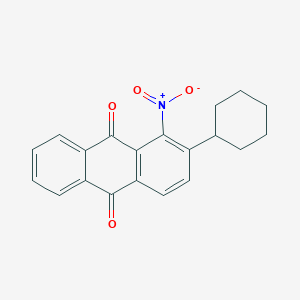![molecular formula C14H20ClNO B4883506 1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine](/img/structure/B4883506.png)
1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine, also known as CPP, is a molecule that has been extensively studied in the field of neuroscience. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. The NMDA receptor plays a crucial role in synaptic plasticity, learning, and memory. Therefore, CPP has been used as a tool to investigate the function of the NMDA receptor and its role in various neurological disorders.
Mécanisme D'action
1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine acts as a competitive antagonist of the NMDA receptor. It binds to the receptor at the same site as glutamate, which is the endogenous ligand of the receptor. By binding to the receptor, this compound prevents the activation of the receptor by glutamate, thereby reducing the influx of calcium ions into the neuron. This leads to a reduction in synaptic plasticity and neuronal excitability.
Biochemical and physiological effects:
The blockade of the NMDA receptor by this compound has been shown to have various biochemical and physiological effects. It has been shown to reduce long-term potentiation (LTP), which is a key mechanism of synaptic plasticity and learning. This compound has also been shown to reduce the release of various neurotransmitters such as dopamine, serotonin, and acetylcholine. In addition, this compound has been shown to induce apoptosis in certain types of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine has several advantages as a tool for investigating the function of the NMDA receptor. It is a selective antagonist of the receptor, which means that it does not affect other types of glutamate receptors. It is also relatively stable and easy to administer. However, there are some limitations to its use. This compound has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. In addition, its effects on the NMDA receptor can be influenced by factors such as pH and temperature.
Orientations Futures
There are several future directions for the use of 1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine in scientific research. One area of interest is the role of the NMDA receptor in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to reduce the accumulation of beta-amyloid, which is a key pathological feature of Alzheimer's disease. Another area of interest is the role of the NMDA receptor in pain perception and addiction. This compound has been shown to reduce the development of tolerance to opioids, which may have implications for the treatment of opioid addiction. Finally, there is interest in developing more selective and longer-lasting NMDA receptor antagonists based on the structure of this compound.
Méthodes De Synthèse
1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine can be synthesized using a multi-step process involving the reaction of 2-chloro-5-methylphenol with propylene oxide to form 2-(2-chloro-5-methylphenoxy)propanol. The latter is then reacted with pyrrolidine in the presence of a base to form this compound.
Applications De Recherche Scientifique
1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine has been extensively used in scientific research to investigate the function of the NMDA receptor. It has been used in animal studies to investigate the role of the NMDA receptor in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been used to investigate the role of the NMDA receptor in pain perception and addiction.
Propriétés
IUPAC Name |
1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-12-5-6-13(15)14(11-12)17-10-4-9-16-7-2-3-8-16/h5-6,11H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJDIRCCSOXJSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B4883434.png)
![N-[4-acetyl-5-(3,4-dichlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4883440.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4883442.png)

![5-bromo-2-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4883452.png)
![3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B4883456.png)
![1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-2,2,6,6-tetramethyl-4-piperidinol hydrochloride](/img/structure/B4883460.png)
![2-amino-6'-bromo-5'-methyl-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4883466.png)

![3-[5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B4883488.png)
![3-fluoro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4883499.png)


